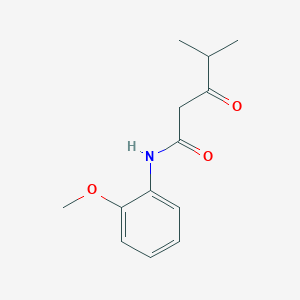
Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo-: is an organic compound with a complex structure that includes a pentanamide backbone substituted with a 2-methoxyphenyl group and a 4-methyl-3-oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- typically involves the reaction of 2-methoxyaniline with 4-methyl-3-oxopentanoic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, derivatives of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
- N-(5-amino-2-methoxyphenyl)pentanamide
- N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
- N-(4-amino-2-methoxyphenyl)pentanamide
Comparison: Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, bioactivity, and applications, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
147434-89-7 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C13H17NO3/c1-9(2)11(15)8-13(16)14-10-6-4-5-7-12(10)17-3/h4-7,9H,8H2,1-3H3,(H,14,16) |
Clave InChI |
RNRAZACYXFTRMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
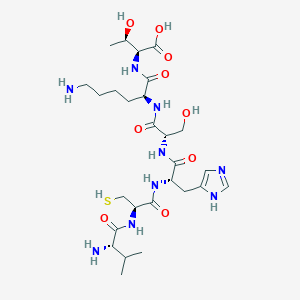

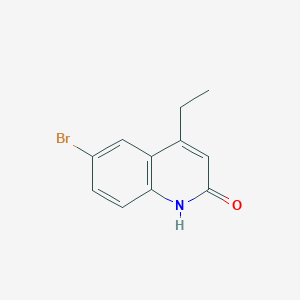
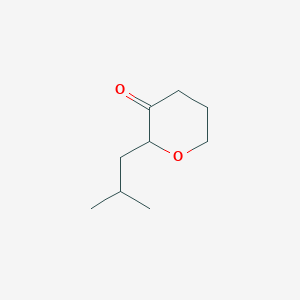

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
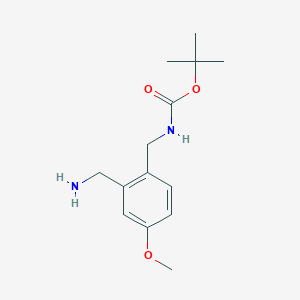
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)

![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
